(4-Benzylpiperidin-1-yl)(2,5-dichlorophenyl)methanone
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Overview
Description
(4-BENZYLPIPERIDINO)(2,5-DICHLOROPHENYL)METHANONE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety attached to a dichlorophenylmethanone core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(2,5-DICHLOROPHENYL)METHANONE typically involves the reaction of 4-benzylpiperidine with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (4-BENZYLPIPERIDINO)(2,5-DICHLOROPHENYL)METHANONE may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(2,5-DICHLOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(2,5-DICHLOROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the dichlorophenylmethanone group.
2,5-Dichlorobenzoyl Chloride: Contains the dichlorophenylmethanone core but lacks the benzylpiperidine moiety.
Uniqueness
(4-BENZYLPIPERIDINO)(2,5-DICHLOROPHENYL)METHANONE is unique due to the combination of the benzylpiperidine and dichlorophenylmethanone groups, which confer distinct chemical and biological properties not found in the individual components.
This detailed article provides a comprehensive overview of (4-BENZYLPIPERIDINO)(2,5-DICHLOROPHENYL)METHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19Cl2NO |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H19Cl2NO/c20-16-6-7-18(21)17(13-16)19(23)22-10-8-15(9-11-22)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
InChI Key |
QXHGPERUFNNGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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